N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide is a chemical compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-fluorobenzamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis . The primary target of these compounds is often a key enzyme in the bacterial cell, such as DprE1 .
Mode of Action
The compound interacts with its target enzyme, inhibiting its function. This interaction can lead to the disruption of essential biochemical processes within the bacterial cell, ultimately leading to cell death . The exact nature of this interaction and the resulting changes at the molecular level are subject to ongoing research.
Biochemical Pathways
The inhibition of the target enzyme disrupts the normal biochemical pathways within the bacterial cell. This disruption can affect the synthesis of key components of the bacterial cell wall, impairing the bacterium’s ability to maintain its structure and function . The downstream effects of this disruption can include the cessation of cell growth and division, leading to the death of the bacterial cell .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and division, leading to the death of the bacterial cells . This makes this compound a potential candidate for the development of new antibacterial drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other substances that may interact with the compound, and the resistance mechanisms of the target bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide typically involves the reaction of 1,3-benzothiazole-2-amine with 4-fluorobenzoic acid. The reaction is carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in a solvent like N,N-dimethylformamide (DMF) . The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding benzothiazole-2-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzothiazol-2-yl)phenyl]-octanamide
- N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide
- N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The fluorine atom can also influence the compound’s lipophilicity and membrane permeability, making it a valuable candidate for drug development.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2OS/c21-15-9-5-13(6-10-15)19(24)22-16-11-7-14(8-12-16)20-23-17-3-1-2-4-18(17)25-20/h1-12H,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMUYHIYXWNCRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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